

# Comprehensive Application Notes: Photodegradation Pathways and Analytical Protocols for the Fungicide Fenarimol

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## Compound Focus: Fenarimol

CAS No.: 60168-88-9

Cat. No.: S527853

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## Introduction to Fenarimol

**Fenarimol** ( $\alpha$ -(2-chlorophenyl)- $\alpha$ -(4-chlorophenyl)-5-pyrimidine-methanol) is a **broad-spectrum pyrimidine carbinol fungicide** with protective, curative, and eradicated activities against various fungal pathogens including powdery mildews and scab diseases. With the **chemical formula**  $C_{17}H_{12}Cl_2N_2O$  and molecular weight of 331.2 g/mol, **fenarimol** exhibits low water solubility (approximately 13.7-14.6 mg/L at 25°C across pH 3-10) and relatively high stability in sterile buffered water in the dark at various pH conditions [1]. The compound is characterized by a **carbinol group connecting two chlorobenzene rings** and a pyrimidine ring, creating a complex molecular structure that undergoes intricate photodegradation processes in aqueous environments [2]. Understanding the photodegradation behavior of **fenarimol** is crucial for environmental risk assessment, particularly given its widespread agricultural use and potential for water contamination through agricultural runoff.

## Chemical Properties and Environmental Significance

### Fundamental Chemical Characteristics

**Fenarimol's** chemical structure consists of **two aromatic systems** (chlorophenyl rings) connected via a carbon atom to a **heteroaromatic pyrimidine ring** with a hydroxyl group, creating a tertiary alcohol configuration. This arrangement results in several important physicochemical properties that influence its environmental behavior and degradation pathways [1]:

Table 1: Key physicochemical properties of **fenarimol**

Property	Value/Specification	Conditions	Reference
CAS Number	60168-88-9	-	[1]
Melting Point	117-119°C	-	[1]
Water Solubility	13.7-14.6 mg/L	pH 3-10, 25°C	[1]
Vapor Pressure	$6.5 \times 10^{-5}$ Pa	25°C	[1]
Molecular Formula	C <sub>17</sub> H <sub>12</sub> Cl <sub>2</sub> N <sub>2</sub> O	-	[1]
pKa	2.58	-	[1]

The **low water solubility** of **fenarimol** places it in the category of hydrophobic compounds, potentially leading to adsorption to organic matter in soils and sediments. The presence of **chlorine atoms** on both phenyl rings contributes to its environmental persistence and influences the photodegradation mechanisms, particularly through potential dechlorination pathways. The **pyrimidine ring** contains nitrogen atoms that can participate in hydrogen bonding and serves as the primary chromophore responsible for light absorption in the environmentally relevant UV range [2].

## Environmental Relevance and Regulatory Context

**Fenarimol's** environmental significance stems from its **extensive agricultural application** for controlling fungal diseases in various crops, including fruits, vegetables, and ornamental plants. As a sterol biosynthesis inhibitor, it specifically targets the lanosterol demethylase enzyme in fungi, disrupting membrane integrity [3]. While highly effective against target organisms, **fenarimol** has been reported to cause **decreased fertility in male rats** and inhibit estrogen biosynthesis, indicating potential endocrine-disrupting properties

[3]. These characteristics, combined with its potential for transport to aquatic systems through agricultural runoff, necessitate thorough understanding of its environmental fate, particularly its photochemical transformation under natural conditions.

## Photodegradation Mechanisms and Pathways

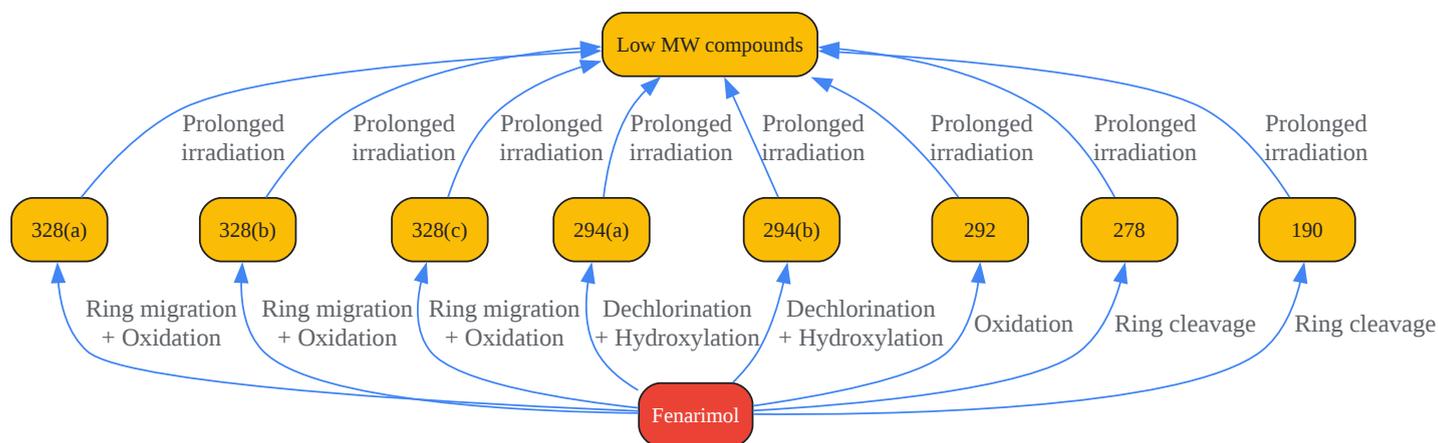
### Primary Photodegradation Pathways

The photodegradation of **fenarimol** in aqueous solutions occurs primarily through its **lowest excited singlet state**, which has  $n,\pi^*$  character and corresponds to excitation localized on the pyrimidine ring of the molecule [2] [4]. This excited state absorption between 280 and 330 nm overlaps with the solar emission spectrum, making direct photolysis under environmental conditions feasible. The photodegradation process follows **pseudo-first-order kinetics** with the rate strongly influenced by water chemistry parameters, particularly salinity and dissolved organic matter [2].

Research has identified seven major photoproducts resulting from solar irradiation of **fenarimol** in aqueous solutions, with molecular masses of 328, 294, 292, 278, and 190 Daltons [4] [5]. Of these, three structural isomers exist for the  $m/z$  328 photoproduct, and two structural isomers for the  $m/z$  294 photoproduct, demonstrating the complexity of the degradation pathway. The proposed mechanism involves several key reactions [4]:

- **Ring migration:** The pyrimidine ring migrates to one of the chlorophenyl rings
- **Oxidation:** The carbinol moiety oxidizes to the corresponding ketone
- **Dechlorination:** Loss of chlorine atoms from the phenyl rings
- **Ring cleavage:** Breaking of either chlorophenyl or pyrimidine rings
- **Hydroxylation:** Addition of hydroxyl groups to aromatic rings

The following diagram illustrates the primary photodegradation pathways of **fenarimol** in aqueous solution under solar irradiation:



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Figure 1: Primary photodegradation pathways of **fenarimol** in aqueous solutions under solar irradiation, showing the major intermediate products and their subsequent breakdown to low molecular weight compounds

## Key Intermediate Products and Their Characteristics

The photodegradation of **fenarimol** produces several structurally distinct intermediates with varying persistence and properties:

Table 2: Major photodegradation products of **fenarimol** in aqueous solution

Product (m/z)	Suggested Structure	Persistence	Formation Conditions
328(a,b,c)	4-chloro-2-(5-pyrimidyl)-2'-chlorobenzophenone isomers	Low (particularly 328a)	Initial photoproducts from ring migration and oxidation
294(a,b)	Dechlorinated hydroxylated derivatives	Moderate (294a most stable)	Formed via dechlorination and hydroxylation

Product (m/z)	Suggested Structure	Persistence	Formation Conditions
292	Ketone derivative	Moderate	Oxidation of carbinol moiety
278	Ring cleavage product	High	Cleavage between pyrimidine and phenyl rings
190	Small ring cleavage fragment	High	Complete separation of pyrimidine ring

Of the various major products detected, the isomer 328(a) is **particularly unstable** under continued solar irradiation, while the most stable photoproducts are those with m/z 294(a), 278, and 190 [4]. Upon prolonged solar irradiation, all these intermediates eventually break down to produce **polar, low molecular weight compounds** that are more readily biodegradable but may still possess biological activity [4] [5].

## Experimental Protocols for Photolysis Studies

### Aqueous Photolysis Under Solar Irradiation

**Purpose:** To determine the photodegradation kinetics and identify transformation products of **fenarimol** in aqueous solutions under natural sunlight conditions.

#### Materials and Equipment:

- **Fenarimol** standard (purity  $\geq 99.7\%$ )
- HPLC-grade water, acetonitrile, methanol
- Dichloromethane, n-hexane (for extraction)
- Quartz or borosilicate glass reaction vessels
- HPLC system with UV detector or photodiode array (PDA)
- GC-MS system with electron impact ionization
- Solid-phase extraction (SPE) apparatus
- Pyrex merry-go-round photoreactor (for laboratory studies)

#### Procedure:

- **Solution Preparation:** Prepare **fenarimol** stock solution in acetonitrile (1000 mg/L). Dilute with distilled/deionized water to final concentration of 1-5 mg/L, ensuring acetonitrile content does not exceed 1% (v/v).
- **Solar Irradiation:** Transfer 500 mL of solution to quartz vessels. Expose to natural sunlight during spring, fall, and winter months at desired location (e.g., 37°N 9°W for reference). Include dark controls wrapped in aluminum foil.
- **Sampling:** Collect aliquots (10-20 mL) at predetermined time intervals (0, 2, 4, 8, 12, 24, 48, 96, 168 hours). Protect from light and store at 4°C until analysis.
- **Extraction:** For product identification, acidify samples to pH ~3 with HCl. Extract with dichloromethane/hexane mixture (1:1 v/v) using liquid-liquid extraction. Concentrate extracts under gentle nitrogen stream.
- **Analysis:** Analyze extracts by HPLC-PDA and GC-MS. Monitor **fenarimol** depletion at 280-330 nm and identify photoproducts through mass fragmentation patterns.

#### Kinetic Analysis:

- Plot natural logarithm of **fenarimol** concentration versus time
- Calculate pseudo-first-order rate constant (k) from slope of linear regression
- Determine half-life ( $t_{1/2}$ ) using equation:  $t_{1/2} = \ln(2)/k$

## Laboratory-Scale Photolysis Studies

**Purpose:** To investigate **fenarimol** photodegradation under controlled laboratory conditions that simulate solar irradiation.

#### Materials and Equipment:

- Medium-pressure mercury lamp (400 W) with appropriate filter ( $\lambda > 290$  nm)
- Merry-go-round photoreactor to ensure uniform illumination
- Thermostatted cooling system to maintain constant temperature
- Chemical actinometer (p-nitroacetophenone/pyridine) for light intensity measurement

#### Procedure:

- **Reactor Setup:** Install mercury lamp in photoreactor housing with Pyrex filter to eliminate UV-C radiation. Position reaction vessels in merry-go-round apparatus.
- **Irradiation Conditions:** Add 50 mL of **fenarimol** solution (2-10 mg/L) to reaction vessels. Maintain constant temperature (25±2°C) using recirculating water cooling system.
- **Light Intensity Measurement:** Prepare p-nitroacetophenone/pyridine actinometer solution (10<sup>-5</sup> M p-nitroacetophenone, 0.042-0.093 M pyridine depending on season). Determine light intensity by measuring photodegradation rate of actinometer.
- **Sampling and Analysis:** Collect samples at regular intervals. Analyze directly by HPLC or after extraction/concentration for GC-MS analysis.
- **Quantum Yield Calculation:** Determine using the formula:  $\Phi = (k \times V \times N_A) / (I \times (1 - 10^{-A}))$   
Where k = rate constant (s<sup>-1</sup>), V = volume (L), N<sub>A</sub> = Avogadro's number, I = photon flux (einstein s<sup>-1</sup>), A = absorbance at irradiation wavelength

## Analytical Methods for Identification and Quantification

### High-Performance Liquid Chromatography (HPLC)

#### HPLC Conditions for Fenarimol Analysis [4]:

- **Column:** C18 reverse phase (250 × 4.6 mm, 5 μm particle size)
- **Mobile Phase:** Acetonitrile/water gradient (60:40 to 80:20 over 20 min)
- **Flow Rate:** 1.0 mL/min
- **Detection:** UV at 280 nm or photodiode array (200-400 nm)
- **Injection Volume:** 20 μL
- **Column Temperature:** 25°C

#### Sample Preparation:

- Filter aqueous samples through 0.45 μm nylon membrane
- For low concentrations, preconcentrate using solid-phase extraction (C18 cartridges)
- Elute with 2-5 mL acetonitrile, evaporate to dryness under N<sub>2</sub>, reconstitute in mobile phase

## Gas Chromatography-Mass Spectrometry (GC-MS)

### GC-MS Conditions for Photoproduct Identification [4]:

- **Column:** DB-5MS capillary column (30 m × 0.25 mm ID, 0.25 μm film thickness)
- **Injector Temperature:** 250°C
- **Interface Temperature:** 280°C
- **Oven Program:** 60°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min
- **Carrier Gas:** Helium, constant flow 1.0 mL/min
- **Ionization Mode:** Electron impact (70 eV)
- **Mass Range:** 50-500 m/z
- **Injection:** Splitless mode (1 μL)

### Data Interpretation:

- Identify **fenarimol** and major photoproducts through comparison with authentic standards when available
- Interpret unknown mass spectra based on fragmentation patterns and proposed structures
- Use relative retention times and mass spectral libraries for preliminary identification

## Environmental Implications and Applications

### Factors Influencing Photodegradation Rates

The photodegradation rate of **fenarimol** is significantly influenced by various environmental factors, with **salinity effects** being particularly noteworthy. Studies have demonstrated that the presence of certain salts can substantially decrease the photodegradation quantum yield through quenching of the excited singlet state responsible for **fenarimol** photolysis [2]:

Table 3: Effect of salt solutions on **fenarimol** photodegradation quantum yield relative to distilled water

Salt Solution	Relative Quantum Yield	Proposed Mechanism
Distilled Water	1.00 (reference)	Baseline
NaCl	Decreased	Singlet state quenching

Salt Solution	Relative Quantum Yield	Proposed Mechanism
NaBr	Decreased	Heavy atom effect enhancement
BaCl <sub>2</sub>	Decreased	External heavy atom effect
ZnCl <sub>2</sub>	Decreased	Complex formation and quenching
Natural Waters	Variable (0.5-0.9)	Combined effects of DOM and ions

The **decreased quantum yield** in the presence of salts such as NaCl, NaBr, BaCl<sub>2</sub>, and ZnCl<sub>2</sub> is attributed to the **quenching of the excited singlet state** of **fenarimol**. Interestingly, the photodegradation is not affected by the presence of oxygen or typical triplet quenching agents such as sorbic acid, providing further support for the involvement of the singlet excited state rather than the triplet state in the photodegradation process [2].

Dissolved organic matter (DOM) in natural waters can also influence **fenarimol** photodegradation through various mechanisms including light screening, excited-state energy transfer, and radical generation. The net effect depends on the specific composition and concentration of DOM, with both inhibition and enhancement of degradation rates possible depending on the dominant mechanism.

## Environmental Persistence and Degradation Timescales

**Fenarimol** exhibits varying persistence under different environmental conditions:

- **Aqueous photolysis:** DT<sub>50</sub> of approximately 12 hours in distilled water under natural sunlight at 40°N latitude in midsummer [1]
- **Soil surface:** DT<sub>50</sub> values ranging from 18-140 days under field conditions, primarily attributed to photolysis on the soil surface [1]
- **Dark conditions:** Relative persistence in the dark, with minimal degradation in sterile buffered water at various pH values over 28 days [1]

The relatively rapid photodegradation in surface waters suggests that direct photolysis represents an important dissipation pathway for **fenarimol** in aquatic systems, potentially limiting its persistence in sunlit environmental compartments.

## Applications in Environmental Risk Assessment

The protocols and data presented in this application note support comprehensive **environmental risk assessment** for **fenarimol** and its transformation products. Key applications include:

- **Exposure modeling:** Incorporation of photodegradation rates and pathways into predictive models for aquatic systems
- **Metabolite toxicity assessment:** Evaluation of the biological activity and potential ecological effects of major photoproducts
- **Water treatment optimization:** Design of advanced oxidation processes based on understanding of degradation mechanisms
- **Regulatory decision-making:** Support for pesticide registration and usage restrictions based on environmental fate data

The identification of stable photoproducts with masses of 294(a), 278, and 190 Daltons suggests that complete mineralization of **fenarimol** may require extended irradiation or additional degradation processes, highlighting the potential for **persistent transformation products** in aquatic environments [4] [5]. These findings underscore the importance of considering both the parent compound and its major transformation products in comprehensive risk assessment frameworks.

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